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Compound of Interest

Compound Name: Desethylamiodarone

Cat. No.: B1670286 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Introduction

Desethylamiodarone (DEA) is the major and pharmacologically active metabolite of

amiodarone, a potent class III antiarrhythmic agent. Accumulating in tissues to a greater extent

than its parent compound, DEA significantly contributes to both the therapeutic and adverse

effects of long-term amiodarone therapy. Its complex mechanism of action involves interactions

with a multitude of cellular targets, including ion channels, nuclear receptors, and signaling

pathways, making it a subject of extensive research. This guide provides a comprehensive

technical overview of the multifaceted mechanism of action of desethylamiodarone,

presenting quantitative data, detailed experimental protocols, and visual representations of key

pathways to support further investigation and drug development efforts.

Electrophysiological Effects
Desethylamiodarone exhibits a complex electrophysiological profile, sharing some

characteristics with its parent compound, amiodarone, but also displaying distinct properties. It

is known to affect multiple cardiac ion channels, contributing to its antiarrhythmic and

proarrhythmic potential.

Ion Channel Interactions
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Sodium Channels (NaV1.5):

Desethylamiodarone demonstrates a more pronounced effect on the fast-channel-dependent

parts of the conduction system compared to amiodarone. It blocks the peak sodium current

(INa,P) and also affects the late sodium current (INa,L). Studies have shown that both DEA and

amiodarone preferentially block the ∆KPQ mutant channel, which is associated with Long QT

syndrome type 3, more than the wild-type NaV1.5 channel. Interestingly, both compounds can

also increase the INa,L and window currents, which may contribute to proarrhythmic effects.

Potassium Channels:

As a metabolite of a class III antiarrhythmic, DEA is expected to prolong the action potential

duration (APD) by blocking potassium channels. Chronic administration of DEA in rabbits has

been shown to significantly increase the ventricular APD and effective refractory period (ERP).

It also inhibits the human ether-à-go-go-related gene (hERG) channel, which is critical for

cardiac repolarization.

Calcium Channels:

In contrast to amiodarone, which is a potent competitor at dihydropyridine and

phenylalkylamine calcium antagonist binding sites, desethylamiodarone does not appear to

act as a calcium channel antagonist. This differential effect on calcium channels may underlie

some of the distinct acute versus chronic effects observed with amiodarone therapy.

Quantitative Data: Electrophysiological Effects
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Parameter
Tissue/Cell
Type

Species
Effect of
Desethylamiod
arone

Reference

Atrial Action

Potential

Duration at 90%

Repolarization

(APD90)

Atrial Muscle Rabbit

13% increase

(after 3 weeks

chronic

treatment)

Ventricular Action

Potential

Duration at 90%

Repolarization

(APD90)

Ventricular

Muscle
Rabbit

42.0% increase

(after 6 weeks

chronic

treatment)

Ventricular

Effective

Refractory

Period (ERP)

Ventricular

Muscle
Rabbit

47.4% increase

(after 6 weeks

chronic

treatment)

Sinus Cycle

Length
Sinoatrial Node Rabbit

27.9% increase

(after 3 weeks

chronic

treatment)

AV-nodal

Conduction

Interval

Isolated Heart Guinea Pig

More

pronounced

prolongation than

amiodarone

His-bundle

Conduction

Interval

Isolated Heart Guinea Pig

More

pronounced

prolongation than

amiodarone

Intraventricular

Conduction

Interval

Isolated Heart Guinea Pig

More

pronounced

prolongation than

amiodarone
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QT-interval Isolated Heart Guinea Pig
Significant

prolongation

Atrial Myocardial

Refractoriness
Isolated Heart Guinea Pig

Less pronounced

prolongation than

amiodarone

Ventricular

Refractoriness
Isolated Heart Guinea Pig

Similar

prolongation to

amiodarone

Receptor Interactions
Desethylamiodarone's interaction with various receptors, particularly thyroid hormone and

beta-adrenergic receptors, is crucial to its pharmacological profile.

Thyroid Hormone Receptor Antagonism
Desethylamiodarone bears a structural resemblance to thyroid hormones and acts as an

antagonist at thyroid hormone receptors (TRs). This interaction is thought to contribute to the

thyroid dysfunction often observed with amiodarone treatment. DEA exhibits differential

inhibitory mechanisms at TR isoforms. It acts as a competitive inhibitor of 3,5,3'-triiodothyronine

(T3) binding to the alpha 1-thyroid hormone receptor (TRα1). In contrast, it functions as a

noncompetitive inhibitor of T3 binding to the beta 1-thyroid hormone receptor (TRβ1), showing

a preference for the unoccupied receptor.

Quantitative Data: Thyroid Hormone Receptor Binding
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Parameter Receptor
Species/Syste
m

Value Reference

IC50 (T3 Binding

Inhibition)
TRβ1

Rat (expressed

in E. coli)
1-3 x 10-5 M

Ki (Binding to

occupied TRβ1)
TRβ1

Rat (expressed

in E. coli)
30 µM

IC50 (T3 Binding

Inhibition)
TRα1

Chicken

(expressed in E.

coli)

3.5 x 10-5 M

KD
Nuclear TRs

(Lymphocyte)
Human 8.6 µM

KD
Nuclear TRs

(Atrium)
Bovine 35.0 µM

KD
Nuclear TRs

(Ventricle)
Bovine 26.9 µM

KD Nuclear TRs (
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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